molecular formula C8H13NO2 B14783661 Endo-2-aminonorbornane-2-carboxylic acid

Endo-2-aminonorbornane-2-carboxylic acid

Cat. No.: B14783661
M. Wt: 155.19 g/mol
InChI Key: MPUVBVXDFRDIPT-QIECLKSESA-N
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Description

. This compound is structurally characterized by a norbornane skeleton with an amino group and a carboxylic acid group attached to it. It has been studied for its potential biological activities and its role in various biochemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of endo-2-aminonorbornane-2-carboxylic acid can be achieved through the Bucherer-Lieb reaction, which involves the reaction of a ketone with ammonia and hydrogen cyanide . The reaction is typically carried out at low temperatures (around +4°C) over a period of several weeks. The product is then purified through recrystallization from water to obtain a high-purity compound.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis and purification would likely apply. This would involve optimizing reaction conditions for higher yields and implementing efficient purification techniques to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions: Endo-2-aminonorbornane-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted amino acid derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism by which endo-2-aminonorbornane-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it has been shown to stimulate insulin release by mimicking the action of leucine . This involves the activation of metabolic pathways that lead to the secretion of insulin from pancreatic beta cells. The compound’s ability to induce changes in NAD(P)H fluorescence suggests its involvement in redox reactions within the cells .

Comparison with Similar Compounds

Uniqueness: Endo-2-aminonorbornane-2-carboxylic acid is unique due to its specific bicyclic structure, which imparts distinct chemical and biological properties. Its ability to stimulate insulin release through mechanisms similar to leucine makes it a valuable compound for studying metabolic processes and developing therapeutic agents.

Biological Activity

Endo-2-aminonorbornane-2-carboxylic acid (also known as 2-amino-2-norbornanecarboxylic acid) is a bicyclic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological effects, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry and pharmacology.

Synthesis and Structural Characteristics

This compound can be synthesized through various asymmetric synthesis methods, often involving Diels-Alder reactions that yield high diastereoselectivity. For instance, the synthesis of 2-exo-aminonorbornane-2-endo-carboxylic acid derivatives demonstrated selective formation of endo products under specific reaction conditions, highlighting the compound's structural versatility and potential for modification .

Biological Activity Overview

The biological activities of this compound are primarily linked to its role as an amino acid analog. Research indicates that it acts as an inhibitor of amino acid transport across cell membranes, which can have significant implications in various physiological processes .

  • Amino Acid Transport Inhibition : The compound has been identified as an inhibitor of the large neutral amino acid transporter (LAT1), which is crucial for transporting essential amino acids into cells. This inhibition can affect cellular metabolism and growth, particularly in cancer cells where amino acid uptake is often upregulated .
  • Metabolic Regulation : Studies have shown that this compound can influence metabolic adaptations during hypoxia in neonatal brain development. This suggests its potential role in neurodevelopmental processes .
  • Potential Anticancer Effects : The compound has been explored for its ability to induce apoptosis in cancer cells while sparing normal brain amino acid homeostasis. This selectivity is crucial for developing targeted cancer therapies that minimize side effects .

Case Study 1: Insulin Secretion Regulation

A study demonstrated that this compound significantly enhances insulin secretion in pancreatic islets by modulating energy metabolism. Within two minutes, the compound increased insulin release, indicating its potential role in glucose homeostasis .

Case Study 2: Neurodevelopmental Implications

Research involving neonatal mice showed that exposure to this compound affected metabolic responses to hypoxia, suggesting a protective role during critical periods of brain development .

Data Table: Summary of Biological Activities

Biological Activity Mechanism Implications
Inhibition of Amino Acid TransportBlocks LAT1 transporterPotential use in cancer treatment
Enhancement of Insulin SecretionModulates energy metabolismImplications for diabetes management
Effects on NeurodevelopmentInfluences metabolic adaptations during hypoxiaImportance in fetal and neonatal health
Induction of Apoptosis in Cancer CellsSelective targeting of cancer cellsDevelopment of targeted cancer therapies

Properties

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

(2S)-2-aminobicyclo[2.2.1]heptane-2-carboxylic acid

InChI

InChI=1S/C8H13NO2/c9-8(7(10)11)4-5-1-2-6(8)3-5/h5-6H,1-4,9H2,(H,10,11)/t5?,6?,8-/m0/s1

InChI Key

MPUVBVXDFRDIPT-QIECLKSESA-N

Isomeric SMILES

C1CC2CC1C[C@]2(C(=O)O)N

Canonical SMILES

C1CC2CC1CC2(C(=O)O)N

Origin of Product

United States

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